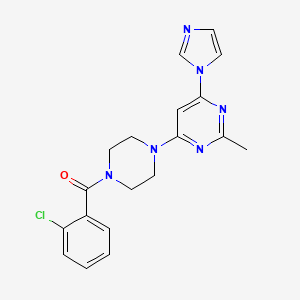![molecular formula C14H9Cl2F3N2O2 B2502072 2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide CAS No. 338402-89-4](/img/structure/B2502072.png)
2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific aldehydes with carbohydrazides in the presence of a catalyst or solvent such as glacial acetic acid in ethanol . Although the exact synthesis of 2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide is not detailed, similar methods could potentially be applied, using the appropriate starting materials and conditions tailored to the functional groups present in the target molecule.
Molecular Structure Analysis
For compounds similar to this compound, structural analysis is typically performed using techniques such as X-ray diffraction, IR, NMR (both 1 H and 13 C), and mass spectral analysis . These methods help confirm the molecular structure and identify the positions of atoms within the molecule. DFT calculations, as mentioned in the second paper, can also provide theoretical confirmation of the molecular structure .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of carbohydrazide derivatives can be inferred from spectral data and computational studies. The IR, NMR, and UV-Vis spectra provide information about the functional groups, bond strengths, and electronic transitions within the molecule . Computational methods like DFT can predict properties such as vibrational frequencies, chemical shifts, and electronic properties, including energies, excitation energies, and band gap energies . Additionally, analysis of NBO and NLO properties can reveal information about the bonding, charge distribution, and non-linear optical behavior of the compound .
Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), while not directly named as "2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide", are widely used in various industrial and commercial products to retard oxidative reactions. Studies on SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) have focused on their environmental occurrence, human exposure, and toxicity. These studies suggest that some SPAs may cause hepatic toxicity, have endocrine disrupting effects, or be carcinogenic. There's an emphasis on investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).
Heterocyclic Compounds with Triazine Scaffold
Triazines, another class of compounds, demonstrate the wide range of biological activities of synthetic derivatives, including antimicrobial, anticancer, and antiviral effects. This suggests a potential area of application for novel synthetic compounds like "this compound" in medicinal chemistry and drug development (Verma, Sinha, & Bansal, 2019).
Toxicology of 2,4-D Herbicide
The study on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide provides insights into environmental toxicity and the behavior of chemically related compounds. It highlights the need for research on the toxicological effects of herbicides and similar compounds on non-target species and ecosystems. This context is relevant for understanding the environmental impact of related chemical compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Synthesis and Properties of Novel Substituted Compounds
Research on the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the continuous interest in developing new chemical entities with potential applications in various fields, including pharmaceuticals and materials science. This reflects the broader scientific interest in understanding and harnessing the properties of novel synthetic compounds for diverse applications (Issac & Tierney, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-10-2-1-3-11(16)12(10)13(22)21-20-8-4-6-9(7-5-8)23-14(17,18)19/h1-7,20H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQMENSKXBDYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)


![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)
![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)



![N-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2502012.png)